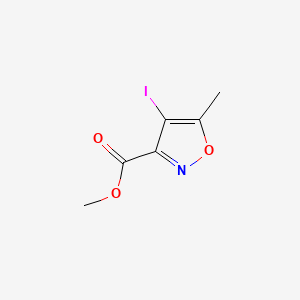

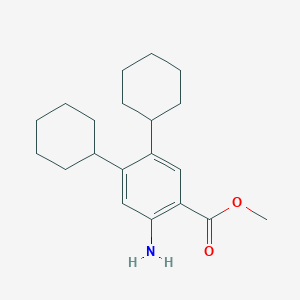

![molecular formula C16H17N3O2 B2571965 [(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate CAS No. 312921-21-4](/img/structure/B2571965.png)

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug development, biochemistry, and medicinal chemistry. The compound is a derivative of benzoic acid and has a pyridine ring attached to it, making it a unique molecule with interesting properties.

Applications De Recherche Scientifique

Liquid Crystal Synthesis

A series of new calamitic liquid crystals, including derivatives of (Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate, were synthesized and characterized. These liquid crystals comprised a heterocyclic (pyridine) core, phenyl rings, terminal alkoxy chains, imine, and ester linkers. Their thermotropic behaviors, indicating their potential applications in liquid crystal displays, were studied using differential scanning calorimetry, optical polarizing microscopy, and X-ray diffraction techniques (Ong, Ha, Yeap, & Lin, 2018).

Nucleophilic Substitution Reactions

The compound was investigated in nucleophilic substitution reactions with X-pyridines in acetonitrile. The study highlighted the reaction kinetics and proposed a mechanism involving the breakdown and formation of a tetrahedral intermediate, relevant in the field of organic chemistry and synthesis (Koh, Han, & Lee, 1999).

Nanoadsorbent for Industrial Waste Removal

In the context of environmental science, a novel magnetic nanoadsorbent was synthesized for the removal of Zn2+ and Cd2+ ions from industrial wastes. The compound, modified on the surface of Fe3O4 nanoparticles, showed high adsorption capacities, making it a promising material for waste treatment and water purification (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Organic Synthesis

The compound was used in organic synthesis, particularly in the multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes. This approach led to the production of fully substituted furans, indicating its utility in developing novel organic compounds (Pan, Li, Yan, Xing, & Cheng, 2010).

Magnetic Studies in Chemistry

A study focused on synthesizing tetranuclear Cu4(II), Ni4(II) [2 × 2] square grids and a dicopper(II) complex using heterocycle-based polytopic ligands, including the subject compound. Magnetic studies of these complexes provided insights into their potential applications in materials science and magnetism (Mandal et al., 2011).

Propriétés

IUPAC Name |

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6-11H,2,5H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYJWQYODXHYBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate](/img/structure/B2571888.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B2571893.png)

![4-(1-pyrrolidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B2571894.png)

![(4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2571897.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2571898.png)

![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)

![Methyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2571903.png)